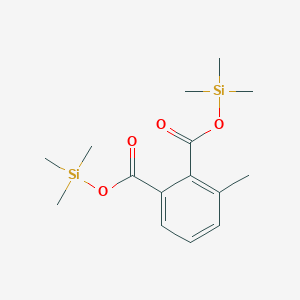![molecular formula C8H17O3PS B14301973 Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate CAS No. 114027-00-8](/img/structure/B14301973.png)
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which also contains a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene in the presence of a catalyst. For example, the reaction of diethyl phosphite with 1-(methylsulfanyl)prop-1-ene under basic conditions can yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The alkene moiety can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the alkene group.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines
Substitution: Substituted phosphonates
Aplicaciones Científicas De Investigación
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the methylsulfanyl group can interact with thiol-containing proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl allylphosphonate
- Diethyl [(1Z)-3-chloro-2-(methylsulfanyl)but-1-en-1-yl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is unique due to the presence of both a phosphonate and a methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. The methylsulfanyl group can undergo specific oxidation and substitution reactions, while the phosphonate group provides stability and the ability to form strong bonds with metals and enzymes.
Propiedades
Número CAS |
114027-00-8 |
|---|---|
Fórmula molecular |
C8H17O3PS |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-methylsulfanylprop-1-ene |
InChI |
InChI=1S/C8H17O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h5H,6-7H2,1-4H3 |
Clave InChI |
QIINMGGPRDQABV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=CC)SC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


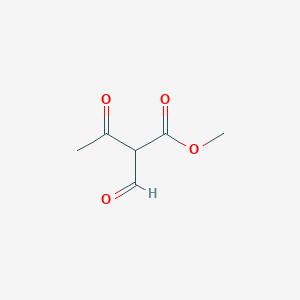
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
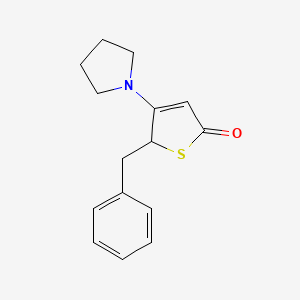
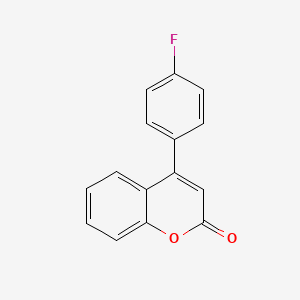
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

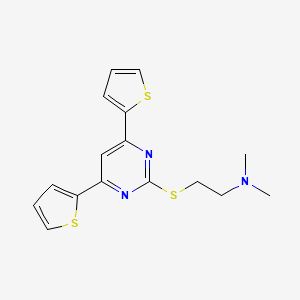
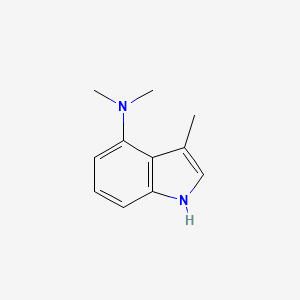

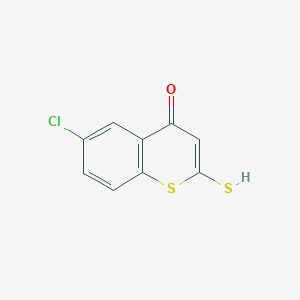
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
